molecular formula C22H25N3O2 B2545666 N-phenyl-N-(propan-2-yl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide CAS No. 915902-80-6

N-phenyl-N-(propan-2-yl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B2545666
CAS No.: 915902-80-6
M. Wt: 363.461
InChI Key: KYTDTKWFLOMTRV-UHFFFAOYSA-N
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Description

N-phenyl-N-(propan-2-yl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-substituted benzimidazole derivatives, including compounds similar to the one , have been synthesized and characterized through various spectroscopic methods. These derivatives are of interest due to their potential biological activities. For example, compounds have been synthesized to explore their antibacterial and antifungal properties, as well as their application in inhibiting methicillin-resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020). Another study focused on the structural analysis of a novel oxadiazole derivative containing a benzimidazole moiety, showcasing the application of 1H and 13C NMR spectroscopy in determining the structure and isomeric properties of such compounds (Li Ying-jun, 2012).

Antimicrobial Activity

Benzimidazole derivatives have been systematically analyzed for their antimicrobial properties, particularly against MRSA, showcasing their potential as potent antibacterial agents. The structural modifications in these molecules can significantly influence their activity, indicating the importance of chemical structure in designing effective antimicrobial agents (Chaudhari et al., 2020). Moreover, these derivatives have also been evaluated for their antifungal activities, adding another layer of potential application in combating infectious diseases (Dev et al., 2022).

Antitumor and Antiproliferative Activities

Some benzimidazole derivatives have been synthesized and screened for their antitumor activities in vitro. This includes evaluation against human tumor cell lines derived from various neoplastic diseases, indicating their potential in cancer therapy (Yurttaş et al., 2015). The synthesis of novel compounds and their evaluation for antiproliferative activity using real-time cell analysis further highlights the importance of benzimidazole derivatives in researching cancer treatment options (Özkay et al., 2016).

Corrosion Inhibition

Research into benzimidazole derivatives has also extended into the field of corrosion inhibition, where their effectiveness in protecting materials against corrosion has been investigated. This includes the study of their inhibitory properties for carbon steel in acidic solutions, showcasing a potential application in industrial corrosion protection (Rouifi et al., 2020).

Properties

IUPAC Name

2-[2-(oxolan-2-yl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16(2)25(17-9-4-3-5-10-17)21(26)15-24-19-12-7-6-11-18(19)23-22(24)20-13-8-14-27-20/h3-7,9-12,16,20H,8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTDTKWFLOMTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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